N-(3-Cyanophenyl)cyanamide
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Overview
Description
N-(3-Cyanophenyl)cyanamide is an organic compound characterized by the presence of a cyanamide group attached to a phenyl ring substituted at the meta position with a cyano group. This compound is part of the cyanamide family, which is known for its unique nitrogen-carbon-nitrogen (NCN) connectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyanophenyl)cyanamide can be achieved through several methods. One common approach involves the base-mediated aminoalkylation of aryl thiourea, where mercaptan and N-aryl cyanamide are key intermediates . Another method includes the electrophilic N-cyanation of amines using cyanogen bromide, although this reagent is hazardous . Alternative safer electrophilic cyanation reagents have been developed, such as sulfur-based reagents .
Industrial Production Methods
Industrial production of this compound typically involves the direct nucleophilic substitution of cyanamide. This method is straightforward and involves the reaction of cyanamide with various substituted aryl or heteryl amines under different reaction conditions . The process is designed to be efficient, eco-friendly, and capable of producing high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyanophenyl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyanamide group into other functional groups.
Substitution: The compound can participate in substitution reactions, where the cyano group or other substituents are replaced by different groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Lewis acids: Facilitate aminocyanation reactions.
Nucleophilic fluoride ions: Generate cyanamide anions.
Grignard reagents: Used in electrophilic cyanation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cycloaddition reactions can transform cyanamides into heterocycles, while aminocyanation reactions can produce various substituted cyanamides .
Scientific Research Applications
N-(3-Cyanophenyl)cyanamide has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-Cyanophenyl)cyanamide involves its unique NCN connectivity. The compound’s reactivity is dominated by the duality of a nucleophilic sp3-amino nitrogen and an electrophilic nitrile unit . This duality allows the compound to participate in various chemical reactions, targeting specific molecular pathways and interacting with different molecular targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-Cyanophenyl)cyanamide include:
N-Phenylcyanamide: Lacks the cyano group on the phenyl ring.
N-Cyano-N-phenyl-p-toluenesulfonamide: Contains a sulfonamide group instead of a simple cyanamide group.
Uniqueness
This compound is unique due to the presence of both a cyanamide group and a cyano group on the phenyl ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthetic chemistry and material science .
Properties
CAS No. |
154496-91-0 |
---|---|
Molecular Formula |
C8H5N3 |
Molecular Weight |
143.15 g/mol |
IUPAC Name |
(3-cyanophenyl)cyanamide |
InChI |
InChI=1S/C8H5N3/c9-5-7-2-1-3-8(4-7)11-6-10/h1-4,11H |
InChI Key |
JJDPEOGUMDYQBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC#N)C#N |
Origin of Product |
United States |
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